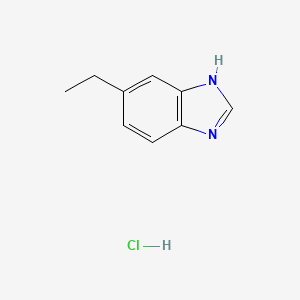

5-ethyl-1H-1,3-benzodiazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

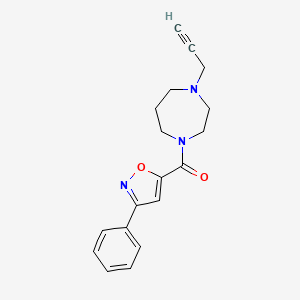

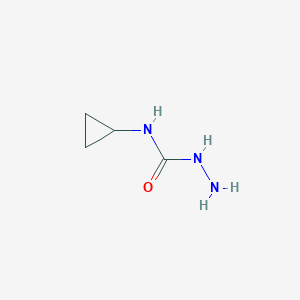

5-Ethyl-1H-1,3-benzodiazole hydrochloride is a chemical compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzodiazole ring with an ethyl group attached . The InChI code for this compound is 1S/C9H10N2.ClH/c1-2-7-3-4-8-9(5-7)11-6-10-8;/h3-6H,2H2,1H3,(H,10,11);1H .Wissenschaftliche Forschungsanwendungen

Synthesis and Antifungal Activity

Research indicates that derivatives of 1H-benzotriazole, which share structural similarities with 5-ethyl-1H-1,3-benzodiazole hydrochloride, have been synthesized and evaluated for their antifungal activity. For instance, a study described the preparation of azetidinones from 1H-benzotriazole derivatives, demonstrating moderate to good antifungal efficacy against Candida albicans. This suggests the potential utility of similar compounds in developing antifungal agents (Toraskar et al., 2009).

Environmental and Human Exposure Analysis

Another significant application area involves the environmental and human exposure analysis of benzotriazole and benzothiazole derivatives. These compounds are prevalent in various products and have raised concerns regarding their environmental distribution and potential health impacts. A comprehensive study conducted across several countries measured the concentrations of these derivatives in human urine, providing crucial data for assessing human exposure levels and suggesting pathways for metabolic transformation (Asimakopoulos et al., 2013).

Corrosion Inhibition

Research on pyrazole derivatives, structurally related to this compound, has shown promising results in corrosion inhibition, particularly for steel in hydrochloric acid. These findings highlight the potential for developing new corrosion inhibitors based on similar chemical frameworks, which could offer enhanced protection for metal surfaces in industrial applications (Herrag et al., 2007).

Antimicrobial and Antitumor Activities

Moreover, compounds featuring the 1H-benzimidazole moiety have been synthesized and investigated for their antimicrobial and antitumor properties. This research suggests that the manipulation of the core structure, akin to this compound, could lead to the development of new therapeutic agents with potential application in treating various diseases and infections (Salahuddin et al., 2017).

Biotransformation and Environmental Fate

Lastly, the biotransformation of benzotriazole derivatives in activated sludge has been extensively studied, uncovering the degradation pathways and environmental fate of these compounds. Understanding the biodegradation mechanisms of such chemicals is crucial for assessing their environmental impact and designing strategies for pollution control (Huntscha et al., 2014).

Eigenschaften

IUPAC Name |

6-ethyl-1H-benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-2-7-3-4-8-9(5-7)11-6-10-8;/h3-6H,2H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNUMMFMDFMXDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2441853.png)

![N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441854.png)

![7-(4-fluorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2441856.png)

![2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2441864.png)

![(2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B2441865.png)

![N-[2-(6-chloro-7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2441867.png)

![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2441870.png)

![1-[(4-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2441871.png)